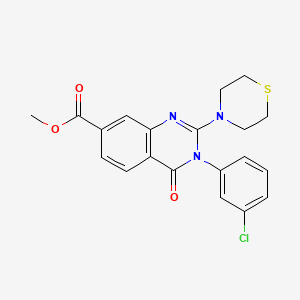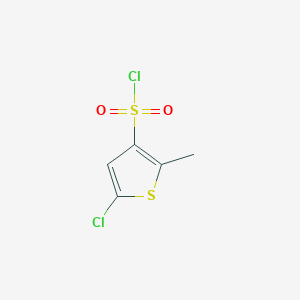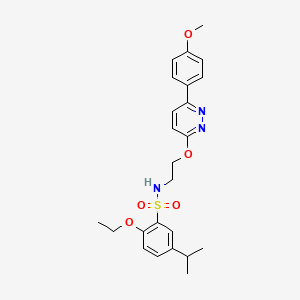![molecular formula C21H20ClNO2 B2489534 (2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one CAS No. 865660-02-2](/img/structure/B2489534.png)
(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azabicyclooctane derivatives typically involves complex organic reactions, including base-catalyzed condensation and reduction processes. For example, the base-catalyzed reaction of dichlorobenzaldehyde with 1-azabicyclo[2.2.2]octan-3-one, followed by reduction, was used to prepare derivatives like rac-(Z)-2-(2,4-dichlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-ol, demonstrating the versatility of synthetic methods for these compounds (Sonar, Parkin, & Crooks, 2007).
Molecular Structure Analysis
The molecular structure of azabicyclooctane derivatives is often characterized by X-ray crystallography, revealing specific geometric configurations and intramolecular interactions. For instance, the analysis of similar compounds shows the presence of intermolecular hydrogen bonds and specific conformations stabilized by weak interactions, which are crucial for understanding the molecule's behavior in biological systems (Wu, Guo, Zhang, & Xia, 2015).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including Michael-type additions and cycloadditions, which are essential for modifying their structure and enhancing their biological activity. For example, the synthesis of 2-azabicyclo[3.2.1]oct-3-enes demonstrates the reactivity of these molecules towards nucleophiles and electrophiles, allowing for the introduction of new functional groups (Gregory, Bullock, & Chen, 1985).
Physical Properties Analysis
The physical properties of azabicyclooctane derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for the compound's formulation and application in biological systems. While specific data on the compound are not available, studies on similar molecules provide insights into how structural variations affect these physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the functional groups present in the molecule. Azabicyclooctane derivatives exhibit a range of activities, including potential antimicrobial and analgesic effects, underscoring the importance of chemical modifications to achieve desired biological outcomes (Takeda, Inoue, Noguchi, Honma, & Kawamori, 1977).
Applications De Recherche Scientifique
Anticancer Drug Research
A study discussed the search for new anticancer drugs that exhibit high tumor specificity and less toxicity to normal cells, particularly keratinocytes. Among various compounds studied, those with specific structural features induced apoptotic cell death in oral squamous cell carcinoma cell lines, highlighting the importance of molecular size and lipophilicity in determining tumor specificity. Such research emphasizes the potential of structurally unique compounds for targeted cancer therapy (Sugita et al., 2017).
Heterocyclic Compound Synthesis
The chemistry of certain scaffolds, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, was reviewed for their role in synthesizing a wide range of heterocyclic compounds. This demonstrates the utility of complex organic compounds in creating new molecules with potential applications in medicinal chemistry and drug design (Gomaa & Ali, 2020).
Pharmacophoric Groups in Drug Design
Research into arylcycloalkylamines, a key pharmacophoric group, shows how specific structural elements can enhance the potency and selectivity of compounds targeting D2-like receptors. This underlines the critical role of pharmacophoric groups in designing agents with specific therapeutic targets (Sikazwe et al., 2009).
Environmental Toxicity and Degradation
Studies on environmental pollutants, such as chlorophenols and their derivatives, reveal insights into the toxicity, degradation, and impact of chemical compounds on the environment. This research is essential for understanding how synthetic compounds can affect ecosystems and for developing safer chemical practices (Bedoux et al., 2012).
Propriétés
IUPAC Name |
(2Z)-2-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c22-19-4-2-1-3-17(19)14-25-18-7-5-15(6-8-18)13-20-21(24)16-9-11-23(20)12-10-16/h1-8,13,16H,9-12,14H2/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCXUAHTTDQGRT-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea](/img/structure/B2489452.png)


![2-(7-methoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2489456.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2489459.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2489460.png)

![2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2489463.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2489468.png)



![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)